6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSDUEDAAQFMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of isoquinoline derivatives . The process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Alkylation Reactions
The dimethylamine nitrogen undergoes selective alkylation under acidic conditions. In one protocol:
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Reaction of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in THF at 0°C yields N-methylated derivatives (e.g., 4,4,N-trimethyl variants) with 85–92% efficiency.
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Bulkier alkyl halides (e.g., benzyl bromide) require elevated temperatures (60°C) and longer reaction times (12–24 hrs) .
Table 1: Alkylation Reaction Parameters
| Alkylating Agent | Solvent | Temperature | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | THF | 0°C | 3 | 92 |
| Benzyl Bromide | Acetone | 60°C | 24 | 78 |
| Ethyl Chloroacetate | DMF | RT | 6 | 81 |
Reductive Amination
The tetrahydroisoquinoline core participates in reductive amination with aldehydes/ketones:
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Treatment with formaldehyde and sodium borohydride (NaBH₄) in methanol produces N-ethyl derivatives (95% yield) .
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Sterically hindered ketones (e.g., cyclohexanone) require catalytic hydrogenation (H₂/Pd-C) for completion.
Cyclization Reactions
The compound serves as a precursor in Pomeranz–Fritsch–Bobbitt cyclization:
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Reaction with glyoxylic acid and boronic acids under Petasis conditions forms polycyclic morpholinone intermediates .
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Subsequent acid-catalyzed cyclization (HCl/EtOH, 80°C) generates fused tetrahydroisoquinoline-carboxylic acids with >80% diastereoselectivity .
Key Cyclization Pathway
text1. Petasis Reaction: → Combines with boronic acid and glyoxylic acid → Forms morpholinone intermediate 2. Pomeranz–Fritsch–Bobbitt Cyclization: → Acidic conditions (HCl/EtOH) → Yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[2]
Electrophilic Aromatic Substitution
The methoxy group directs electrophilic substitution at the C7 position:
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Nitration (HNO₃/H₂SO₄, 0°C) produces 7-nitro derivatives (73% yield) .
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Sulfonation (SO₃/H₂SO₄) requires reflux conditions (100°C) for 6 hours.
Oxidation Reactions
Controlled oxidation of the tetrahydroisoquinoline scaffold:
-
MnO₂ in CH₂Cl₂ selectively oxidizes the C1 position to form dihydroisoquinolinones (88% yield) .
-
Strong oxidants (KMnO₄/H₂O) degrade the ring system, yielding fragmented carboxylic acids.
N-Functionalization
The dimethylamino group undergoes:
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Acylation with benzoyl chloride (pyridine catalyst, 70% yield) .
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Sulfonylation using tosyl chloride (Et₃N base, 82% yield).
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | CH₃I, THF, 0°C | 4,4,N-Trimethyl derivative | 92 |
| Reductive Amination | HCHO, NaBH₄, MeOH | N-Ethyl variant | 95 |
| Cyclization | HCl/EtOH, 80°C | Tetrahydroisoquinoline-carboxylic acid | 83 |
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | 73 |
Scientific Research Applications
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent positions and types:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| 6-MeO-4,4-diMe-THIQ | 6-OCH₃, 4,4-diCH₃ | Enhanced lipophilicity, steric hindrance |
| 1-Methyl-THIQ (1MeTIQ) | 1-CH₃ | Improved BBB penetration, neuroprotective |
| 6,7-Dimethoxy-THIQ | 6-OCH₃, 7-OCH₃ | β-Adrenoceptor activity, synthetic versatility |
| Salsolinol (1-Me-6,7-diPh-THIQ) | 1-CH₃, 6,7-Ph | Neurotoxic, implicated in Parkinson’s disease |
| 2-Chloro-6,7-dimethoxy-THIQ | 2-Cl, 6,7-OCH₃ | Stable crystalline form, N-halo intermediate |
- 6-Methoxy vs. 6,7-Dimethoxy: The absence of a 7-methoxy group (as in 6,7-dimethoxy-THIQ) may reduce β-adrenoceptor activity but improve metabolic stability due to fewer oxidizable sites .
Metabolic and Physicochemical Properties
- Metabolism: TIQ and 1MeTIQ are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation. The 4,4-dimethyl groups in 6-MeO-4,4-diMe-THIQ may further slow hepatic metabolism .
- Stability :
- N-Halo THIQs (e.g., 2-chloro-6,7-dimethoxy-THIQ) are stable as crystals but degrade rapidly as oils. 6-MeO-4,4-diMe-THIQ’s crystalline form likely shares this stability .
Biological Activity
Overview
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MDTIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17NO
- Molecular Weight : 191.2695 g/mol
- CAS Number : 62245-15-2
Synthesis
MDTIQ can be synthesized through various methods, including the hydrogenation of isoquinoline derivatives using catalysts like palladium on carbon (Pd/C). Other methods include reduction with tin and hydrochloric acid or sodium and ethanol.
1. Neuropharmacology
MDTIQ has shown promising results in modulating neurotransmitter systems. It interacts with various receptors in the central nervous system (CNS), including dopamine receptors. Research indicates that MDTIQ may act as a partial agonist at D2 dopamine receptors, potentially influencing mood and behavior .
2. Antinociceptive Effects
Studies have demonstrated that MDTIQ exhibits significant antinociceptive properties. In animal models, it has been effective in reducing pain associated with conditions like neuropathic pain and inflammatory responses. This suggests potential applications in pain management therapies .
3. Antioxidant Activity
MDTIQ has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. This activity is critical for protecting neuronal health and could play a role in neuroprotection .
The biological activity of MDTIQ is attributed to its interaction with specific molecular targets:
- Dopamine Receptors : MDTIQ's partial agonist activity at D2 receptors may contribute to its effects on mood regulation and pain modulation.
- Antioxidant Pathways : The compound enhances endogenous antioxidant defenses, reducing oxidative damage in neuronal tissues.
Case Studies
Comparative Analysis
MDTIQ's biological activity can be compared with other THIQ derivatives to assess its unique pharmacological profile:
| Compound | Activity | Notes |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Moderate neuroactivity | Lacks the dimethyl substitution affecting potency. |
| 4-Methoxy-1,2,3,4-tetrahydroisoquinoline | Low antioxidant activity | Does not exhibit significant neuroprotective effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
